molecular formula C8H9FO2 B1342195 4-Ethoxy-3-fluorophenol CAS No. 98121-48-3

4-Ethoxy-3-fluorophenol

Cat. No. B1342195
CAS RN: 98121-48-3
M. Wt: 156.15 g/mol
InChI Key: WGANANYZKYVOBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenol compounds involves various routes, such as Ullmann coupling reactions , and the use of leading compounds like 3-fluoro-4-cyanophenol . For instance, 4-Fluoro-3-phenoxytoluene was synthesized using an Ullmann coupling reaction of 3-bromo-4-fluorotoluene and phenol . Similarly, novel 3-fluoro-4-cyanophenol esters were synthesized using 3-fluoro-4-cyanophenol as a starting material . These methods highlight the versatility of fluorophenols in chemical synthesis.

Molecular Structure Analysis

The molecular structure of fluorophenol derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy . For example, the molecular structure of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol was determined using X-ray Diffraction and showed that the compound preferred the enol form in the solid state . The molecular geometry and electronic properties of these compounds are also investigated using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-Ethoxy-3-fluorophenol. However, they do discuss the reactivity of similar compounds. For example, the electrophilic and nucleophilic nature of these compounds can be studied using computational methods to predict their behavior in various chemical reactions . The interactions with DNA bases have also been investigated for some fluorophenol derivatives, which is important for understanding their potential biological activity .

Physical and Chemical Properties Analysis

Fluorophenol derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The electronic properties, such as HOMO-LUMO gaps, can be determined using spectroscopic methods and computational studies . These properties are crucial for applications in materials science. The thermodynamic properties of these compounds can also be calculated, providing insights into their stability and reactivity . Nonlinear optical (NLO) properties are of particular interest for some fluorophenol derivatives, as they can be greater than those of standard materials like urea .

Scientific Research Applications

Radiosynthesis Applications

4-Ethoxy-3-fluorophenol has been explored as a precursor in the synthesis of radiolabeled compounds. For instance, derivatives of fluorophenol serve as intermediates for building complex molecules with a fluorophenoxy moiety, which are crucial in the development of radiopharmaceuticals. Techniques such as microwave heating and conventional heating have been applied to achieve higher yields in the radiosynthesis processes, highlighting the compound's role in enhancing radiolabeling efficiency and reliability (Helfer et al., 2013), (Ross et al., 2011).

Environmental and Biotechnological Implications

Research has also focused on the environmental degradation and bioremediation potential of fluorophenol derivatives. Studies on microbial communities and specific bacterial strains capable of degrading fluorophenol compounds shed light on the biotechnological applications for environmental cleanup and waste treatment. This includes the transformation of hazardous compounds into less harmful substances through microbial metabolism, offering insights into sustainable approaches for pollutant removal (Dornelles et al., 2020), (Duque et al., 2012).

Chemical Synthesis and Material Science

4-Ethoxy-3-fluorophenol is involved in the synthesis of various organic compounds and materials. Its derivatives are utilized in creating fluorescent probes for sensing applications, where modifications in the chemical structure lead to sensitivity towards specific ions or environmental conditions, such as pH levels. This demonstrates the compound’s significance in developing advanced materials with potential applications in sensing technologies and material science (Tanaka et al., 2001).

Safety And Hazards

4-Ethoxy-3-fluorophenol is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, or eye contact .

properties

IUPAC Name

4-ethoxy-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGANANYZKYVOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594338
Record name 4-Ethoxy-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-fluorophenol

CAS RN

98121-48-3
Record name 4-Ethoxy-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.3 g of the crude 3-fluoro-4-ethoxyphenyl boronic acid obtained in the first step was dissolved in 200 ml of tetrahydrofuran, and 23.6 g (208 mmol) of aqueous 30% hydrogen peroxide was added while being kept at about 35° C. in a warm bath. After addition and after stirring the reaction solution at a room temperature for 24 hours, the reaction solution was poured into 300 ml of water, then sodium hydrogen sulfite was added and stirred at a room temperature for one hour. The reaction solution was extracted with 300 ml of ethyl acetate and the extracted layer was washed with water and then with an aqueous saturated sodium chloride solution successively and, after dying over anhydrous magnesium sulfate, concentrated under a reduced pressure. The concentrated residue was purified by silica gel column chromatography using a ethyl acetate/heptane mixed solvent as an eluent to obtain 17.6 g (113 mmol) of 3-fluoro-4-ethoxyphenol.
Quantity
22.3 g
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Quantity
300 mL
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200 mL
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